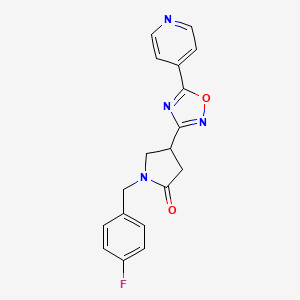
1-(4-Fluorobenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorobenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorobenzyl group, a pyridinyl group, and an oxadiazole ring, making it a versatile molecule for chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Oxadiazole Ring:
- Starting with a pyridine derivative, the oxadiazole ring is formed through a cyclization reaction involving hydrazine and a carboxylic acid derivative under acidic or basic conditions.
-
Attachment of the Fluorobenzyl Group:
- The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the oxadiazole intermediate.
-
Formation of the Pyrrolidin-2-one Core:
- The final step involves the formation of the pyrrolidin-2-one core through a cyclization reaction, often using a suitable amine and a carbonyl compound under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-(4-Fluorobenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially modifying the pyrrolidin-2-one ring or the oxadiazole moiety.
Reduction: Reduction reactions using agents like lithium aluminum hydride can target the oxadiazole ring or the pyridinyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Modified oxadiazole or pyrrolidin-2-one derivatives.
Reduction: Reduced forms of the oxadiazole or pyridinyl groups.
Substitution: Various substituted fluorobenzyl derivatives.
科学研究应用
1-(4-Fluorobenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(4-Fluorobenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The compound’s unique structure allows it to modulate specific pathways, potentially leading to therapeutic effects.
相似化合物的比较
- 1-(4-Chlorobenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- 1-(4-Methylbenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- 1-(4-Bromobenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Uniqueness: The presence of the fluorobenzyl group in 1-(4-Fluorobenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents on the benzyl group. This can result in distinct biological activities and potential therapeutic applications.
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-15-3-1-12(2-4-15)10-23-11-14(9-16(23)24)17-21-18(25-22-17)13-5-7-20-8-6-13/h1-8,14H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQRDHWFFCOSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
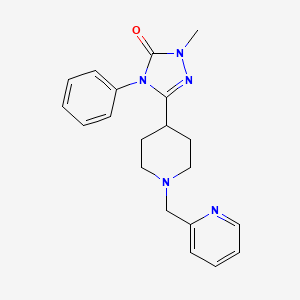
![3-[(Benzyloxy)methyl]-2,2-dimethylcyclobutan-1-one](/img/structure/B2583471.png)
![14-(4-methylphenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2583472.png)
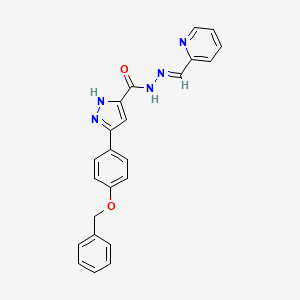
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2583475.png)
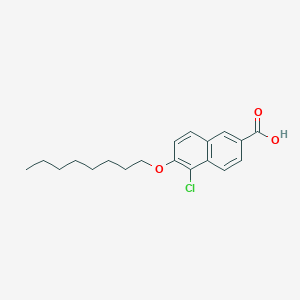
![1-[4-(2-Fluorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B2583485.png)
![2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2583486.png)
![6-(4-bromobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2583487.png)
![4-fluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2583488.png)
![2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]propanamide](/img/structure/B2583489.png)
![[(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B2583491.png)
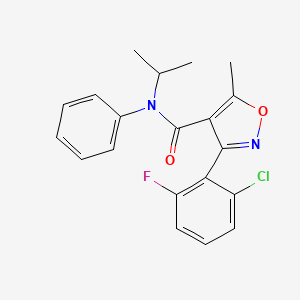
![N-(3-methoxypropyl)-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide](/img/structure/B2583493.png)
